
D-Valine, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Valine, hydrochloride: is a derivative of D-Valine, an important organic chiral source. D-Valine is one of the two enantiomers of the amino acid valine, the other being L-Valine. This compound is widely used in various fields, including pharmaceuticals, agriculture, and biotechnology, due to its unique properties and extensive applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Microbial Asymmetric Degradation: This method involves the microbial degradation of DL-Valine, where specific microorganisms selectively degrade the L-isomer, leaving the D-isomer intact.
Microbial Stereoselective Hydrolysis: This process uses D-aminoacylase to hydrolyze N-acyl-DL-Valine, selectively producing D-Valine.
Microbial Specific Hydrolysis: This method involves the hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase, yielding D-Valine.
Industrial Production Methods: The most promising method for industrial production is the “hydantoinase process,” which offers high optical purity, productivity, and an environmentally friendly process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: D-Valine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions of D-Valine may involve reducing agents such as sodium borohydride.
Substitution: D-Valine can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: D-Valine, hydrochloride is used as a chiral source in asymmetric synthesis and as an intermediate in the synthesis of various organic compounds .
Biology: In cell culture, D-Valine is used to selectively inhibit fibroblast proliferation, which is crucial for certain types of cell culture experiments .
Medicine: D-Valine derivatives, such as penicillamine and actinomycin D, are used in the treatment of immune-deficiency diseases and cancer therapy, respectively .
Industry: D-Valine is used in the synthesis of agricultural pesticides and semi-synthetic veterinary antibiotics .
Mécanisme D'action
D-Valine, hydrochloride exerts its effects primarily through its role as an amino acid. It is involved in protein synthesis and metabolic pathways. In the context of its derivatives, such as penicillamine, the mechanism of action involves chelation of heavy metals and modulation of immune responses .
Comparaison Avec Des Composés Similaires
L-Valine: The enantiomer of D-Valine, commonly found in proteins and involved in various metabolic processes.
DL-Valine: A racemic mixture of D-Valine and L-Valine.
D-Alanine: Another D-amino acid with similar applications in pharmaceuticals and biotechnology.
Uniqueness: D-Valine, hydrochloride is unique due to its specific chiral properties, making it valuable in asymmetric synthesis and as a precursor for various biologically active compounds .
Propriétés
Numéro CAS |
31320-20-4 |
|---|---|
Formule moléculaire |
C5H12ClNO2 |
Poids moléculaire |
153.61 g/mol |
Nom IUPAC |
(2R)-2-amino-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t4-;/m1./s1 |
Clé InChI |
JETBVOLWZWPMKR-PGMHMLKASA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)O)N.Cl |
SMILES canonique |
CC(C)C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


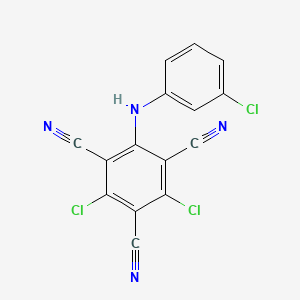

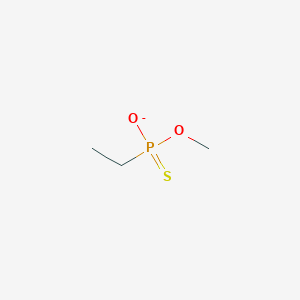
![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)
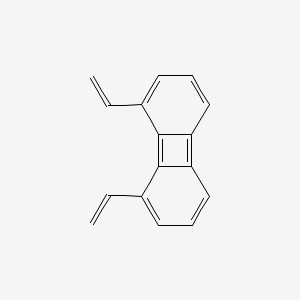
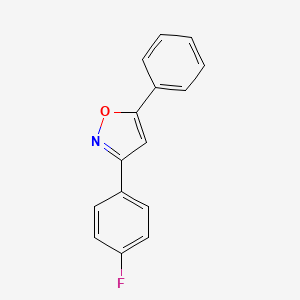
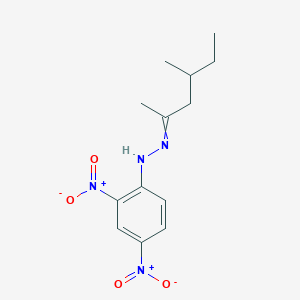
![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)
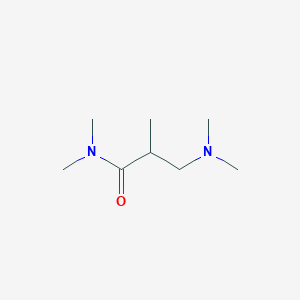
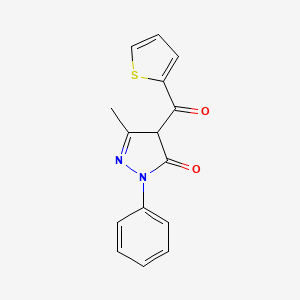
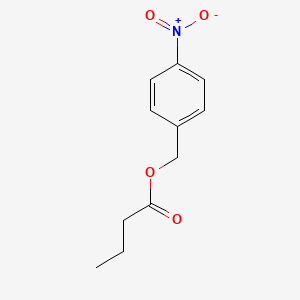
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)
![[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride](/img/structure/B14678875.png)

